molecular formula C21H20O10 B1649329 Cimicifugic acid F CAS No. 220618-91-7

Cimicifugic acid F

Cat. No. B1649329
M. Wt: 432.4 g/mol
InChI Key: WBGMKAAMRFEBHK-PZTMCFHLSA-N
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Description

Cimicifugic acid F is a hydroxycinnamic acid ester of piscidic acid . It has been isolated from the rhizomes of Cimicifuga racemosa , a plant species that grows in the northern parts of our planet, namely Eastern Asia, North America, and Europe .


Synthesis Analysis

The synthesis of Cimicifugic acid F involves the isolation process from Actaea and Petasites species . The exact synthesis process is not detailed in the available resources.

Scientific Research Applications

  • Biological Activities and Medicinal Aspects : Jahn and Petersen (2021) reviewed the biological activities of hydroxycinnamic acid esters like fukinolic acid and cimicifugic acids, highlighting their potential as therapeutic tools. The review discusses the structural features of these compounds and their significance in exhibiting anti-inflammatory, antiviral, cytotoxic, and vasoactive effects (Jahn & Petersen, 2021).

  • Inhibition of Neutrophil Elastase Activity : A study by Löser et al. (2000) found that cimicifugic acid F, along with other cimicifugic acids from Cimicifuga racemosa, inhibited neutrophil elastase activity, which is important in inflammatory responses (Löser, Kruse, Melzig, & Nahrstedt, 2000).

  • Hyaluronidase Inhibitory Activities : Research by Iwanaga et al. (2010) discovered that cimicifugic acids, including cimicifugic acid F, showed potent hyaluronidase inhibitory activities, which might be beneficial in treating various diseases associated with hyaluronidase overactivity (Iwanaga, Kusano, Warashina, & Miyase, 2010).

  • Antioxidant Activity and DNA Damage Protection : Burdette et al. (2002) found that cimicifugic acid F, among other compounds from Cimicifuga racemosa, displayed antioxidant activity and protected against cellular DNA damage caused by reactive oxygen species (Burdette et al., 2002).

  • study by Kusano et al. (2001) demonstrated that cimicifugic acids, including cimicifugic acid F, exhibited inhibitory activity on collagenolytic enzymes. This suggests their potential effectiveness in preventing collagen degradation in various pathological conditions, wound healing, or inflammation (Kusano, Seyama, Nagai, Shibano, & Kusano, 2001).
  • Role in Biosynthesis : Werner and Petersen (2019) identified a hydroxycinnamoyltransferase enzyme in Actaea racemosa that catalyzes the formation of cimicifugic acids, including cimicifugic acid F. This study provides insights into the biosynthesis of these compounds, which is crucial for understanding their biological roles and potential therapeutic applications (Werner & Petersen, 2019).

Safety And Hazards

According to the Material Safety Data Sheet, Cimicifugic acid F is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, it is advised to flush with plenty of water and seek medical attention . In case of ingestion or inhalation, it is recommended to move to fresh air immediately and consult a doctor .

Future Directions

The research on the biological activities of extracts from Cimicifuga/Actaea species and Petasites japonicus, including Cimicifugic acid F, has been intensified . Investigations on the biological properties of these hydroxycinnamic acid esters are currently undertaken and some compounds might be promising therapeutic tools .

properties

IUPAC Name

(2R,3S)-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-30-16-8-4-12(10-15(16)23)5-9-17(24)31-18(19(25)26)21(29,20(27)28)11-13-2-6-14(22)7-3-13/h2-10,18,22-23,29H,11H2,1H3,(H,25,26)(H,27,28)/b9-5+/t18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGMKAAMRFEBHK-PZTMCFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC=C(C=C2)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimicifugic acid F

CAS RN

220618-91-7
Record name Cimicifugic acid F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220618917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMICIFUGIC ACID F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5586G4WLE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
A Kusano, Y Seyama, M Nagai, M SHIBANO… - Biological and …, 2001 - jstage.jst.go.jp
MATERIALS AND METHODS Materials Fukinolic acid (1), and cimicifugic acids A—F (2—7) were isolated from the underground parts of C. simplex. 5, 6) Fukiic acid (8) was obtained by …
Number of citations: 49 www.jstage.jst.go.jp
A Iwanaga, G Kusano, T Warashina… - Journal of natural …, 2010 - ACS Publications
From the 80% acetone extract of “Cimicifugae Rhizoma” (a mixture of Cimicifuga dahurica and C. heracleifolia used medicinally), seven new fukiic acid derivatives (1−7) and a new …
Number of citations: 30 pubs.acs.org
SO Kruse, A Löhning, GF Pauli, H Winterhoff… - Planta …, 1999 - thieme-connect.com
… ), 2-E-feruloylfukiic acid (cimicifugic acid A), 2-E-isoferuloylfukiic acid (cimicifugic acid B), 2-E-feruloylpiscidic acid (cimicifugic acid E) and 2-E-isoferuloylpiscidic acid (cimicifugic acid F), …
Number of citations: 154 www.thieme-connect.com
B Löser, SO Kruse, MF Melzig, A Nahrstedt - Planta Medica, 2000 - thieme-connect.com
… Cimicifugic acid A inhibited the enzyme with an IC 50 of 2.2 μmol/L, cimicifugic acid B with 11.4 μmol/L, and cimicifugic acid F with 18 μmol/L. Cimicifugic acid E was only a very weak …
Number of citations: 87 www.thieme-connect.com
SH Yim, HJ Kim, SH Park, J Kim, DR Williams… - Archives of Pharmacal …, 2012 - Springer
Activity profiling of the n-BuOH extract from Cimicifuga heracleifolia rhizomes led to the identification of three cytotoxic caffeic acid derivatives, carboxymethyl isoferulate (2), cimicifugic …
Number of citations: 29 link.springer.com
A Jahn, M Petersen - Phytochemistry Reviews, 2022 - Springer
… % cimicifugic acid E and 0.10% cimicifugic acid F related to dry powdered plant material; … of isoferulic acid, cimicifugic acid B and cimicifugic acid F. A. foetida also exhibited high …
Number of citations: 1 link.springer.com
W Li, Y Sun, W Liang, JF Fitzloff… - … in Mass Spectrometry, 2003 - Wiley Online Library
… Since standards were unavailable for these four compounds, they were tentatively identified using LC/MS/MS as cimicifugic acid E, cimicifugic acid F, dehydrocimicifugic acid A, and …
Q Lu, WY Zhang, DB Pan, DF Shi, QQ Pang, HB Li… - Fitoterapia, 2019 - Elsevier
… Four known compounds were identified as cimicifugic acid L (10) [23], cimicifugic acid F (11), cimicifugic acid D (12) [24], and cimicifugic acid A (13) [24]. Their structures were identified …
Number of citations: 7 www.sciencedirect.com
P Nuntanakorn, B Jiang, LS Einbond… - Journal of Natural …, 2006 - ACS Publications
… , methyl caffeate, 32 ferulate-1-methyl ester, 32 fukinolic acid, 33 cimicifugic acid A, 33 cimicifugic acid B, 33 cimicifugic acid D, 34 cimicifugic acid E, 34 and cimicifugic acid F. The …
Number of citations: 91 pubs.acs.org
SH Yim, HJ Kim, NR Jeong, KD Park… - Bulletin of the Korean …, 2012 - koreascience.kr
… of fukiic acid (1), 16 piscidic acid (2), 16 shomaside B (7), 17 isoferulic acid (8), 18 cimicifugic acid A (9), 16 cimicifugic acid B (10), 16 cimicifugic acid E (11), 16 and cimicifugic acid F (…
Number of citations: 22 koreascience.kr

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